molecular formula C6H6N2O2 B12531567 1,5-Diazocine-2,6(1H,5H)-dione CAS No. 652995-63-6

1,5-Diazocine-2,6(1H,5H)-dione

Cat. No.: B12531567
CAS No.: 652995-63-6
M. Wt: 138.12 g/mol
InChI Key: PNOZCJLGKWLDSL-UHFFFAOYSA-N
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Description

1,5-Diazocine-2,6(1H,5H)-dione is an organic compound that belongs to the class of diazocines. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diazocine-2,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of diamines with diacid chlorides: This method involves the reaction of a diamine with a diacid chloride in the presence of a base to form the diazocine ring.

    Oxidative cyclization: This method involves the oxidation of a suitable precursor to form the diazocine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous flow reactors: To enhance the efficiency and scalability of the synthesis.

    Catalytic processes: To improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazocine-2,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1,5-Diazocine-2,6(1H,5H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as in drug design and development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-Diazocine-2,6(1H,5H)-dione involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: Leading to changes in cellular signaling pathways.

    Inhibition or activation of enzymes: Affecting metabolic processes.

    Interaction with nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

1,5-Diazocine-2,6(1H,5H)-dione can be compared with other similar compounds, such as:

    1,4-Diazocine-2,5(1H,4H)-dione: Another diazocine with a different ring structure.

    1,3-Diazocine-2,4(1H,3H)-dione: A compound with a similar ring but different substitution pattern.

The uniqueness of this compound lies in its specific ring structure and the presence of functional groups that confer distinct chemical and physical properties.

Properties

CAS No.

652995-63-6

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1,5-dihydro-1,5-diazocine-2,6-dione

InChI

InChI=1S/C6H6N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H,(H,7,10)(H,8,9)

InChI Key

PNOZCJLGKWLDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=CNC1=O

Origin of Product

United States

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